Pregabalin impurity 13

描述

Significance of Impurity Profiling and Control in Active Pharmaceutical Ingredients

Impurity profiling, which involves the identification, characterization, and quantification of impurities in an API, is a critical aspect of generic drug development and manufacturing. aquigenbio.com It serves as a fundamental tool for ensuring that the safety and quality of a generic drug are comparable to the innovator product. aquigenbio.com A comprehensive understanding of the impurity profile allows manufacturers to mitigate potential risks to patients, such as toxicity or reduced drug efficacy. aquigenbio.com By establishing safe thresholds for impurities, manufacturers can ensure batch-to-batch consistency and provide assurance to regulatory bodies, healthcare professionals, and patients. aquigenbio.com

Overview of Regulatory Frameworks for Pharmaceutical Impurities (e.g., ICH Guidelines)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines to ensure the quality, safety, and efficacy of medicines. biotech-spain.com Among these, the ICH Q3 series of guidelines are pivotal for the control of impurities. biotech-spain.com

ICH Q3A(R2): This guideline focuses on impurities in new drug substances, providing thresholds for reporting, identification, and qualification of impurities. gmp-compliance.orgich.org

ICH Q3B(R2): This document provides guidance on the content and qualification of impurities in new drug products. europa.eu

ICH Q3C(R9): This guideline addresses the control of residual solvents in pharmaceutical products. jpionline.orgbiotech-spain.com

ICH Q3D(R2): This guideline establishes limits for elemental impurities in drug products. biotech-spain.com

ICH M7: This guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit their potential carcinogenic risk. jpionline.org

These guidelines provide a harmonized framework for manufacturers to follow, ensuring that impurities are controlled to acceptable levels. jpionline.orgbiotech-spain.com

Classification of Impurities in Drug Substances and Their Origin

Impurities in drug substances can be broadly classified into three main categories based on their chemical nature and origin. pharmastate.academyganeshremedies.com

Table 1: Classification and Origin of Pharmaceutical Impurities

| Impurity Class | Sub-categories | Common Origins |

| Organic Impurities | Starting materials, By-products, Intermediates, Degradation products, Reagents, Ligands, and Catalysts. pharmastate.academy | Arise during the manufacturing process or storage of the drug substance. pharmastate.academy They can originate from the starting materials used in the synthesis, be by-products of the main reaction, or be unreacted intermediates. ganeshremedies.com Degradation of the final API can also lead to the formation of organic impurities. ganeshremedies.com |

| Inorganic Impurities | Reagents, Ligands, Catalysts, Heavy metals or other residual metals, Inorganic salts, Filter aids, Charcoal. pharmastate.academy | Typically result from the manufacturing process. pharmastate.academy These are often known and can be identified. pharmastate.academy |

| Residual Solvents | Class 1 (Solvents to be avoided), Class 2 (Solvents to be limited), Class 3 (Solvents with low toxic potential). pharmastate.academy | These are organic volatile chemicals used or produced during the synthesis of the drug substance or in the formulation of the drug product. simsonpharma.com |

Contextualization of Pregabalin (B1679071) Impurity 13 Within Pregabalin Quality Attributes

Pregabalin is a widely used medication for various neurological and pain disorders. nih.gov Ensuring the quality of pregabalin involves controlling a range of attributes, including its impurity profile. drreddys.comcphi-online.com The presence of impurities can affect the stability, efficacy, and safety of the final pregabalin product. nih.gov

Table 2: Chemical Identifiers for a Pregabalin Impurity 13

| Identifier | Value |

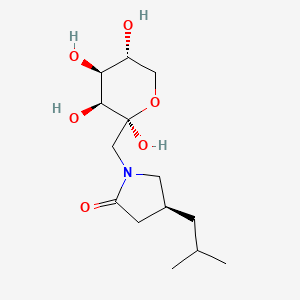

| Chemical Name | (4S)-4-(2-methylpropyl)-1-[[(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]pyrrolidin-2-one clearsynth.com |

| Synonym | Pregabalin conjugate PD0224377 clearsynth.com |

| CAS Number | 466678-47-7 clearsynth.com |

| Molecular Formula | C₁₄H₂₅NO₆ clearsynth.com |

| Molecular Weight | 303.4 g/mol clearsynth.com |

Table 3: Chemical Identifiers for another Pregabalin Impurity 13

| Identifier | Value |

| Chemical Name | 4-Isobutyl-2,6-piperidinedione biosynth.comaksci.com |

| CAS Number | 916982-10-0 biosynth.comaksci.com |

Structure

3D Structure

属性

IUPAC Name |

(4S)-4-(2-methylpropyl)-1-[[(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-8(2)3-9-4-11(17)15(5-9)7-14(20)13(19)12(18)10(16)6-21-14/h8-10,12-13,16,18-20H,3-7H2,1-2H3/t9-,10+,12-,13-,14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUXUOROLIYZMA-XASJZRDYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=O)N(C1)CC2(C(C(C(CO2)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CC(=O)N(C1)C[C@]2([C@H]([C@H]([C@@H](CO2)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

466678-47-7 |

Source

|

| Record name | alpha-D-Tagatopyranose, 1-deoxy-1-((4S)-4-(2-methylpropyl)-2-oxo-1-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0466678477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-D-TAGATOPYRANOSE, 1-DEOXY-1-((4S)-4-(2-METHYLPROPYL)-2-OXO-1-PYRROLIDINYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK6BE2M39U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pathways of Pregabalin Impurity 13 Formation

Process-Related Formation of Pregabalin (B1679071) Impurity 13 During Synthesis

Process-Related Formation of Pregabalin Impurity 13 During Synthesis

Current scientific literature does not indicate that Pregabalin Impurity 13 is formed as a direct process-related impurity during the chemical synthesis of pregabalin API. The synthesis of pregabalin involves several stages, and while various by-products can be generated, the conjugation with a lactose (B1674315) moiety is not a plausible outcome in the absence of lactose.

The synthesis of pregabalin can proceed through various routes, with common strategies involving key reactions such as the Knoevenagel condensation and Hofmann rearrangement. researchgate.netwikipedia.org During these steps, several process-related impurities can be formed. For instance, in syntheses starting from isovaleraldehyde (B47997) and ethyl cyanoacetate, side reactions can occur. researchgate.netgoogle.com One such side reaction is the self-condensation of isovaleraldehyde, which can lead to the formation of higher molecular weight by-products. google.com

Another critical step in some synthetic routes is the Hofmann rearrangement of an amide intermediate. wikipedia.org This reaction can sometimes be incomplete or lead to side products if not carefully controlled. google.com

A study on the process development of pregabalin identified several potential impurities, including 4-isobutylpyrrolidin-2-one (B26145) and 3-isobutylglutaric acid. researchgate.net Another process impurity that has been identified is 3-(aminomethyl)-5-methylhex-4-enoic acid, also known as the 4-ene impurity. nih.gov

It is important to reiterate that none of these process-related impurities correspond to the structure of Pregabalin Impurity 13.

Influence of Raw Material Purity and Intermediate Quality on Impurity 13 Levels

For example, impurities in the starting material, isovaleraldehyde, could lead to the formation of undesired side products during the initial condensation steps. google.com Similarly, the quality of intermediates, such as the amide precursor to the Hofmann rearrangement, will directly impact the purity of the final pregabalin.

Table 1: Common Process-Related Impurities in Pregabalin Synthesis and their Precursors

| Impurity Name | Potential Precursor/Origin |

| 4-Isobutylpyrrolidin-2-one | Side reaction during synthesis |

| 3-Isobutylglutaric Acid | Hydrolysis of intermediate esters |

| 3-(Aminomethyl)-5-methylhex-4-enoic acid (4-ene impurity) | Side reaction under basic conditions |

| Isovaleraldehyde self-condensation products | Impure isovaleraldehyde starting material |

Impact of Reaction Conditions (e.g., Temperature, pH, Solvent, Catalyst) on Impurity 13 Formation

Reaction conditions play a pivotal role in controlling the formation of process-related impurities during pregabalin synthesis. bloomtechz.comresearchgate.net Parameters such as temperature, pH, choice of solvent, and catalyst can significantly influence reaction pathways and the generation of by-products.

For instance, in the Knoevenagel condensation, the reaction temperature and the type of catalyst used can affect the rate of reaction and the formation of side products. researchgate.net Studies have shown that controlling the temperature during distillation steps is crucial to prevent the degradation of intermediates and improve yield and purity. lupinepublishers.com

The pH of the reaction medium is also a critical parameter, particularly in steps involving hydrolysis or salt formation. Computational studies on the lactamization of pregabalin, a common degradation pathway, have shown a strong dependence on pH. researchgate.net While this specific reaction leads to a different impurity (pregabalin lactam), it highlights the general importance of pH control in preventing unwanted side reactions.

Degradation-Related Formation of Pregabalin Impurity 13

The formation of Pregabalin Impurity 13 is definitively a degradation-related process that occurs in the formulated drug product, particularly in the presence of lactose as an excipient. nih.govgoogle.com

Hydrolytic Degradation Mechanisms Leading to Impurity 13

Hydrolytic degradation of pregabalin itself does not lead to the formation of Impurity 13. Forced degradation studies under acidic and basic conditions have shown that pregabalin can degrade, but the resulting impurities are typically the lactam form of pregabalin or other related substances, not the lactose conjugate. ijpsr.comresearchgate.net

The formation of Pregabalin Impurity 13 is a result of a specific interaction between pregabalin and lactose, known as the Maillard reaction. nih.govgoogle.com This is a complex series of reactions between an amino group (from pregabalin) and a reducing sugar (lactose). The initial step is the condensation of the primary amine of pregabalin with the carbonyl group of lactose to form a glycosylamine. This intermediate can then undergo an Amadori rearrangement to form a more stable ketosamine derivative, which is a key step in the Maillard reaction pathway. google.com The structure of Impurity 13 is consistent with a product of this reaction, which may also involve subsequent cyclization to the lactam form. rsc.org

The presence of water can influence the rate of the Maillard reaction, and therefore, storage conditions with high humidity can accelerate the formation of Impurity 13.

Oxidative Degradation Pathways Involving Pregabalin and Impurity 13

Forced degradation studies have demonstrated that pregabalin is susceptible to oxidative stress. ijpsr.comglobaljournals.org Exposure of pregabalin to oxidizing agents like hydrogen peroxide leads to the formation of several degradation products. ijpsr.com However, these oxidative degradation products are structurally different from Pregabalin Impurity 13. One study identified ten unknown degradation impurities under oxidative conditions, none of which were the lactose conjugate. ijpsr.com

Therefore, oxidative degradation is a relevant degradation pathway for pregabalin but does not represent a formation mechanism for Impurity 13. The formation of Impurity 13 is specifically linked to the Maillard reaction with lactose and not to oxidative processes.

Table 2: Summary of Pregabalin Degradation Pathways and Major Products

| Degradation Pathway | Conditions | Major Degradation Products | Formation of Impurity 13? |

| Hydrolysis (Acidic/Basic) | 0.1N HCl, 0.1N NaOH | Pregabalin lactam | No |

| Oxidation | Hydrogen Peroxide | Various oxidized derivatives | No |

| Maillard Reaction | Presence of lactose, heat, humidity | Pregabalin-lactose conjugates (including Impurity 13) | Yes |

| Thermal | High temperature | Slight degradation, potential for lactam formation | No |

| Photolytic | Exposure to light | Generally stable | No |

Photolytic Degradation Processes and Photostability Assessment

Forced degradation studies are crucial in establishing the intrinsic stability of a drug substance. In the case of pregabalin, studies have shown it to be relatively stable under photolytic stress conditions. When exposed to UV light, pregabalin itself does not exhibit significant degradation. ajpaonline.comresearchgate.net One study indicated that after exposure to UV light for up to 7 days, there was no considerable change in the peak area of pregabalin, suggesting its stability to photolytic degradation. ajpaonline.com Another investigation also concluded that pregabalin is stable under photolytic stress. researchgate.net

However, the specific formation of Pregabalin Impurity 13 as a direct result of photolytic degradation of pregabalin has not been explicitly detailed in the reviewed literature. While general stability assessments of pregabalin are available, the focus has often been on the parent compound or other known impurities. For instance, one report on the stability of a combination of nortriptyline (B1679971) and pregabalin noted that while nortriptyline showed degradation under photolytic conditions, pregabalin remained stable. ajpaonline.com

Thermal Degradation Kinetics and Profiles of Pregabalin and Impurity 13

Thermal stress represents a common factor in drug degradation. Studies have shown that pregabalin can degrade under thermal stress, although in some cases, the degradation is slight. ijpsr.com For example, subjecting pregabalin to dry heat at 80°C for 2 hours resulted in some degradation. ajpaonline.com Another study observed slight degradation under thermal stress conditions, leading to the formation of a known impurity, Impurity-D. ijpsr.com

The kinetic behavior of the formation of a methylene-bridged dimeric degradant of pregabalin has been investigated. nih.gov This study utilized the Arrhenius and Eyring equations to calculate the activation energy (Ea), enthalpy of activation (△H‡), entropy of activation (△S‡), and Gibbs free energy (△G‡) of the degradation reaction. nih.gov However, this dimeric impurity is distinct from the various structures assigned to Pregabalin Impurity 13.

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Pregabalin Impurity 13

Chromatographic Separation Techniques

Chromatographic techniques are paramount in the analysis of pharmaceutical impurities due to their high resolving power and sensitivity. For Pregabalin (B1679071) Impurity 13, High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the most pertinent and widely applied methods.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a stability-indicating HPLC method is a cornerstone for the accurate quantification of Pregabalin Impurity 13. Such a method must be capable of separating the impurity from the main API peak and other potential degradation products.

The choice of the stationary phase is critical for achieving the desired selectivity and resolution between Pregabalin and its impurities. Pregabalin is a polar compound, while Impurity 13 (4-Isobutyl-2,6-piperidinedione) possesses a different polarity profile. Reversed-phase chromatography is the most common approach.

Commonly employed stationary phases include:

C18 (Octadecyl Silane): This is a versatile and widely used stationary phase that provides good hydrophobic retention for a broad range of molecules. It is a suitable starting point for the separation of Pregabalin and its impurities.

C8 (Octyl Silane): With a shorter alkyl chain than C18, this phase offers less hydrophobic retention, which can be advantageous for eluting highly retained impurities more quickly.

Phenyl-Hexyl: This stationary phase provides alternative selectivity through π-π interactions with aromatic rings. While neither Pregabalin nor Impurity 13 are aromatic, the unique electronic properties of this phase can sometimes offer improved resolution for structurally similar compounds.

For the specific resolution of Pregabalin Impurity 13, a C18 column is often preferred due to its ability to provide a balanced retention and separation from the main Pregabalin peak.

Table 1: Comparison of Stationary Phases for Pregabalin Impurity Analysis

| Stationary Phase | Particle Size (µm) | Column Dimensions (mm) | Typical Application |

|---|---|---|---|

| C18 | 3.5, 5 | 150 x 4.6, 250 x 4.6 | General purpose, good retention for a wide range of polarities. |

| C8 | 3.5, 5 | 150 x 4.6 | Less retentive than C18, suitable for more hydrophobic compounds. |

The mobile phase composition is a key variable in controlling the retention and elution of analytes. For the analysis of Pregabalin and its impurities, a combination of an aqueous buffer and an organic modifier is typically used in a gradient or isocratic elution mode.

Aqueous Phase: A phosphate (B84403) buffer is commonly used to maintain a consistent pH, which is crucial for the reproducible ionization state of the analytes. A pH in the range of 6.0-7.0 is often optimal.

Organic Modifier: Acetonitrile (B52724) is a frequent choice due to its low viscosity and UV transparency. Methanol can also be used as an alternative or in combination with acetonitrile to fine-tune selectivity.

Flow Rate: A typical flow rate for a standard 4.6 mm internal diameter HPLC column is around 1.0 mL/min. This can be adjusted to optimize the analysis time and resolution.

A gradient elution, starting with a lower concentration of the organic modifier and gradually increasing it, is often employed to ensure the elution of all impurities with good peak shapes within a reasonable timeframe.

Table 2: Exemplary HPLC Gradient Program for Pregabalin Impurity 13 Analysis

| Time (minutes) | % Aqueous (Phosphate Buffer, pH 6.5) | % Organic (Acetonitrile) |

|---|---|---|

| 0 | 95 | 5 |

| 20 | 60 | 40 |

| 25 | 60 | 40 |

| 26 | 95 | 5 |

Since Pregabalin and Impurity 13 lack a significant chromophore, their detection can be challenging.

UV/PDA Detection: Direct UV detection is possible at low wavelengths, typically around 210 nm. A Photodiode Array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, which helps in peak purity assessment and impurity identification.

Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte. It is suitable for non-volatile compounds and can be a good alternative when UV sensitivity is low.

Refractive Index (RI) Detector: An RI detector is another universal detector that measures the change in the refractive index of the mobile phase as the analyte elutes. However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.

For routine quality control, UV detection at a low wavelength is the most common and practical choice.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

UHPLC utilizes columns with sub-2 µm particle sizes, which allows for significantly faster analysis times and improved resolution compared to traditional HPLC. The principles of method development are similar to HPLC, but the operational parameters are adapted for the smaller particle sizes and higher pressures.

A UHPLC method for Pregabalin and its impurities can reduce the analysis time from over 30 minutes to under 10 minutes, significantly increasing sample throughput. The higher efficiency of UHPLC columns also leads to sharper peaks and better resolution of closely eluting impurities.

Table 3: Comparison of Typical HPLC and UHPLC Method Parameters

| Parameter | HPLC | UHPLC |

|---|---|---|

| Column Particle Size | 3.5 - 5 µm | < 2 µm |

| Column Dimensions | 150 - 250 mm length, 4.6 mm ID | 50 - 150 mm length, 2.1 mm ID |

| Flow Rate | 1.0 - 1.5 mL/min | 0.3 - 0.6 mL/min |

| Analysis Time | 20 - 40 minutes | 5 - 15 minutes |

Gas Chromatography (GC) for Volatile Impurity Analysis (If applicable to Impurity 13)

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, its direct applicability to Pregabalin Impurity 13 (4-Isobutyl-2,6-piperidinedione) is limited. This impurity is a relatively non-volatile solid, making it unsuitable for direct GC analysis without derivatization.

Derivatization could potentially be employed to increase the volatility of the impurity, for instance, through silylation. However, this adds complexity to the sample preparation process and may introduce other potential sources of error. Therefore, for the routine analysis of this particular non-volatile impurity, HPLC or UHPLC are the preferred and more direct analytical techniques. GC is more relevant for the analysis of residual solvents that may be present in the Pregabalin API.

Chiral Chromatography Considerations for Pregabalin Impurity 13

A critical initial assessment in the analysis of any pharmaceutical impurity is the determination of its stereochemistry. The chemical structure of Pregabalin Impurity 13, 4-Isobutyl-2,6-piperidinedione, reveals that the molecule is achiral. The piperidine-2,6-dione ring possesses a plane of symmetry, and there are no stereogenic centers within the isobutyl substituent.

Table 1: Stereochemical Analysis of Pregabalin Impurity 13

| Feature | Analysis |

| Chiral Centers | The carbon atom at the 4-position of the piperidinedione ring, to which the isobutyl group is attached, is not a chiral center. This is because the two pathways around the symmetrical ring from this carbon are identical. |

| Stereoisomers | As the molecule is achiral, it does not have enantiomers or diastereomers. |

| Applicability of Chiral Chromatography | Consequently, chiral chromatography for the purpose of separating stereoisomers of Pregabalin Impurity 13 is not applicable. Standard, non-chiral chromatographic techniques are sufficient for its separation and quantification. |

Spectroscopic and Spectrometric Characterization Techniques

The definitive identification and structural confirmation of pharmaceutical impurities rely on a combination of sophisticated spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular weight, elemental composition, and the precise arrangement of atoms within the molecule.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the characterization of pharmaceutical impurities, offering high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the trace-level detection and quantification of impurities in drug substances. For Pregabalin Impurity 13, a validated LC-MS/MS method would involve the development of a robust chromatographic separation, typically using a reversed-phase column, to resolve the impurity from pregabalin and other related substances.

The mass spectrometer, operating in tandem mode (MS/MS), provides a high degree of selectivity and sensitivity. The process involves the selection of the protonated molecule of Impurity 13, [M+H]⁺ with an expected m/z of 170.12, in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), and the resulting product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach ensures minimal interference from the sample matrix and allows for accurate quantification.

Table 2: Representative LC-MS/MS Parameters for Pregabalin Impurity 13 Analysis

| Parameter | Typical Conditions |

| Chromatographic Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 170.12 ([M+H]⁺) |

| Product Ions (Q3) | Specific fragment ions resulting from the dissociation of the precursor ion. |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of an unknown or uncharacterized impurity. By providing a highly accurate mass measurement of the molecular ion, HRMS can differentiate between compounds with the same nominal mass but different elemental formulas. For Pregabalin Impurity 13, with a chemical formula of C₉H₁₅NO₂, the theoretical exact mass of the protonated molecule [M+H]⁺ is 170.1181. An experimentally determined mass within a narrow tolerance (typically <5 ppm) of this theoretical value would provide strong evidence for the assigned elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for Pregabalin Impurity 13

| Parameter | Value |

| Chemical Formula | C₉H₁₅NO₂ |

| Theoretical Exact Mass ([M+H]⁺) | 170.1181 |

| Required Mass Accuracy | < 5 ppm |

The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information about the molecule. While specific experimental data for the fragmentation of Pregabalin Impurity 13 is not widely published, a predictive analysis based on the structure of 4-Isobutyl-2,6-piperidinedione can be made. Common fragmentation pathways for such compounds under collision-induced dissociation would likely involve:

Loss of the isobutyl side chain: A characteristic fragmentation would be the cleavage of the bond connecting the isobutyl group to the piperidinedione ring, resulting in a significant neutral loss.

Ring opening and subsequent fragmentations: The piperidinedione ring itself can undergo cleavage, leading to the formation of smaller fragment ions.

Loss of small neutral molecules: The loss of molecules such as carbon monoxide (CO) or ammonia (B1221849) (NH₃) from the ring structure is also a plausible fragmentation pathway.

A detailed analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the atoms within the impurity molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. A complete set of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can provide an unambiguous assignment of all protons and carbons in the structure of Pregabalin Impurity 13.

Table 4: Predicted ¹H NMR Chemical Shifts for Pregabalin Impurity 13

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| NH | ~8.0 | Broad Singlet |

| CH (ring) | ~2.5-2.8 | Multiplet |

| CH₂ (ring) | ~2.2-2.4 | Multiplet |

| CH₂ (isobutyl) | ~1.3-1.5 | Doublet |

| CH (isobutyl) | ~1.8-2.0 | Multiplet |

| CH₃ (isobutyl) | ~0.9 | Doublet |

Table 5: Predicted ¹³C NMR Chemical Shifts for Pregabalin Impurity 13

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~172 |

| CH (ring) | ~35-40 |

| CH₂ (ring) | ~30-35 |

| CH₂ (isobutyl) | ~40-45 |

| CH (isobutyl) | ~25-30 |

| CH₃ (isobutyl) | ~22 |

The definitive assignment of these signals, supported by the correlations observed in 2D NMR spectra, would provide conclusive proof of the structure of Pregabalin Impurity 13 as 4-Isobutyl-2,6-piperidinedione. This comprehensive spectroscopic and spectrometric characterization is essential for meeting the stringent requirements of regulatory bodies and ensuring the quality and safety of the final pharmaceutical product.

One-Dimensional NMR (¹H, ¹³C) for Core Structure Elucidation

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. The chemical shift (δ, in ppm) indicates the type of proton (e.g., aliphatic, aromatic, attached to a heteroatom). The integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity, e.g., singlet, doublet) reveals the number of adjacent protons, as dictated by J-coupling.

¹³C NMR (Carbon NMR): This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule typically gives a distinct signal. The chemical shift of a ¹³C signal indicates the type of carbon (e.g., C=O, C-O, C-C, CH, CH₂, CH₃). While standard ¹³C NMR does not show coupling, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

For a hypothetical impurity, the data from these 1D NMR experiments would be compiled into tables to begin assembling the molecular structure.

| Hypothetical ¹H NMR Data for an Impurity | | :--- | :--- | :--- | :--- | | Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment | | 3.45 | Doublet of Doublets | 1H | CH-N | | 2.50 | Multiplet | 2H | CH₂-C=O | | 1.80 | Multiplet | 1H | CH | | 0.95 | Doublet | 6H | 2 x CH₃ |

| Hypothetical ¹³C NMR Data for an Impurity | | :--- | :--- | | Chemical Shift (δ) ppm | Proposed Assignment | | 175.2 | C=O (Amide/Acid) | | 55.1 | CH-N | | 42.8 | CH₂ | | 30.5 | CH | | 22.4 | 2 x CH₃ |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for determining how the atoms identified in 1D NMR are connected.

COSY (Correlation Spectroscopy): This is a homonuclear experiment that shows correlations between protons that are coupled to each other, typically over two or three bonds. Cross-peaks in a COSY spectrum connect protons that are neighbors in the molecule, allowing for the mapping of spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). It is invaluable for definitively assigning which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). It is one of the most powerful tools for piecing together the complete carbon skeleton of a molecule by connecting fragments that were established using COSY and HSQC.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. It is essential for determining the stereochemistry and three-dimensional conformation of a molecule.

| Hypothetical 2D NMR Correlations for an Impurity | | :--- | :--- | :--- | :--- | | Technique | Proton (δ ppm) | Correlated Atom (δ ppm) | Information Gained | | COSY | 3.45 (CH-N) | 2.50 (CH₂) | Connectivity: CH is next to CH₂ | | HSQC | 0.95 (CH₃) | 22.4 (CH₃) | Direct Bond: Proton at 0.95 ppm is on Carbon at 22.4 ppm | | HMBC | 0.95 (CH₃) | 30.5 (CH), 175.2 (C=O) | Connectivity: CH₃ groups are 2 bonds from CH and 4 bonds from C=O | | NOESY | 3.45 (CH-N) | 1.80 (CH) | Spatial Proximity: These two protons are close in 3D space |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups (e.g., O-H, N-H, C=O, C-O) absorb at characteristic frequencies, making IR a rapid tool for functional group analysis.

Raman Spectroscopy: This technique involves scattering of monochromatic light (from a laser) and provides information on molecular vibrations. It is complementary to IR spectroscopy, as some vibrations that are weak in IR are strong in Raman, and vice versa. It is particularly useful for analyzing non-polar bonds.

X-ray Diffraction (XRD) for Solid-State Characterization

If an impurity can be isolated as a crystalline solid, X-ray Diffraction (XRD) is the definitive method for determining its three-dimensional structure and solid-state properties.

Single-Crystal XRD: If a suitable single crystal can be grown, this technique can determine the precise arrangement of atoms in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and stereochemistry.

Powder XRD (PXRD): This technique is used on a microcrystalline powder and produces a characteristic diffraction pattern. While it does not provide the atomic-level detail of single-crystal XRD, it is a powerful tool for identifying the crystalline form (polymorph) of a substance and assessing its purity. For known pregabalin crystalline forms, characteristic diffraction peaks are observed at specific 2θ angles google.comgoogle.com.

Sample Preparation Strategies for Impurity 13 Analysis

Effective sample preparation is crucial for the accurate analysis of pharmaceutical impurities, which are often present at low levels. The strategy depends on the analytical technique being used and the nature of the sample matrix (e.g., bulk drug substance, finished dosage form).

For HPLC analysis of pregabalin and its impurities, sample preparation typically involves the following steps:

Dissolution: A precisely weighed amount of the drug substance or the contents of a dosage form is dissolved in a suitable solvent or diluent. Milli-Q water is a common diluent for pregabalin analysis nih.gov.

Extraction (for dosage forms): For solid dosage forms, excipients may need to be separated. This often involves dissolving the sample, followed by sonication to ensure complete dissolution of the API and impurities, and then centrifugation or filtration to remove insoluble excipients ijcps.comnih.gov.

Dilution: The initial stock solution is often diluted to a final concentration that falls within the linear range of the analytical method. For impurity analysis, the concentration is chosen to ensure that impurities at specification levels (e.g., 0.15%) can be accurately detected and quantified nih.gov.

Derivatization: Since pregabalin and some of its impurities lack a strong chromophore for UV detection, pre-column derivatization with a UV-active agent may be employed to enhance detection sensitivity, although direct detection at low wavelengths (e.g., 210 nm) is also common ijcps.comoup.com.

Validation of Analytical Methods for Pregabalin Impurity 13

Any analytical method used for quantifying impurities must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is reliable, reproducible, and fit for its intended purpose nih.govijariit.comjchr.org.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters in the validation of analytical methods for impurities, as they establish the lower limits of reliable detection and quantification. The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

For related substances of Pregabalin, these limits are typically determined using the signal-to-noise (S/N) ratio method, where the LOD is established at an S/N ratio of approximately 3:1, and the LOQ at a ratio of 10:1 ijpsr.com. Alternatively, these values can be calculated from the standard deviation of the response and the slope of the calibration curve.

In a study developing a stability-indicating HPLC method for Pregabalin and its related substances, the LOD and LOQ for the impurities were found to be 0.004% and 0.012% (w/w with respect to the analyte concentration), respectively. Another RP-HPLC method for Pregabalin determined the LOD to be 0.23 µg/mL and the LOQ to be 0.61 µg/mL nih.gov. A separate method for the simultaneous estimation of Pregabalin and Methylcobalamin found the LOD for Pregabalin to be 47.93 mcg/ml and the LOQ to be 145 mcg/ml sid.ir.

| Parameter | Method | Value for Pregabalin/Impurities | Reference |

|---|---|---|---|

| LOD | Stability-indicating HPLC | 0.004% (w/w) | researchgate.net |

| LOQ | Stability-indicating HPLC | 0.012% (w/w) | researchgate.net |

| LOD | RP-HPLC | 0.23 µg/mL | nih.gov |

| LOQ | RP-HPLC | 0.61 µg/mL | nih.gov |

| LOD | RP-HPLC | 11.572 µg/ml | jchr.org |

| LOQ | RP-HPLC | 35.068 µg/ml | jchr.org |

| LOD | RP-HPLC | 47.93 mcg/ml | sid.ir |

| LOQ | RP-HPLC | 145 mcg/ml | sid.ir |

Linearity, Range, Accuracy, and Precision

Linearity and Range The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For impurities, the range is typically from the LOQ to 120% of the specification limit.

In a validated RP-HPLC method for Pregabalin, linearity was established over a concentration range of 50.0 - 750.0 µg/mL, with a correlation coefficient (R²) of 0.99992 jchr.org. Another study demonstrated linearity for Pregabalin impurities from the LOQ up to 0.30% (w/w) of the test analyte concentration ijpsr.com. The correlation coefficient for Pregabalin in a different study was found to be 0.998 researchgate.net.

Accuracy Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the impurity is spiked into a sample matrix and the percentage of the impurity recovered is calculated. For impurities, accuracy is typically evaluated at three concentration levels covering the specified range (e.g., LOQ, 100%, and 120% of the specification limit). A study on Pregabalin showed recovery to be in a range from 99.06-99.60% when evaluated at 50%, 100%, and 150% jchr.org.

Precision Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). For Pregabalin and its impurities, the acceptance criterion for precision is typically an RSD of not more than 2.0% nih.govresearchgate.net.

| Parameter | Typical Specification/Finding | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | > 0.999 | ijpsr.comjchr.org |

| Range | LOQ to 120% of specification limit | ijpsr.com |

| Accuracy (% Recovery) | 98.0% - 102.0% | jchr.org |

| Precision (Repeatability, %RSD) | ≤ 2.0% | nih.govresearchgate.net |

| Precision (Intermediate, %RSD) | ≤ 2.0% | nih.gov |

Robustness and Ruggedness Assessment

Robustness Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, these variations can include changes in the flow rate of the mobile phase (e.g., ±0.2 mL/min), the pH of the mobile phase buffer (e.g., ±0.2 units), the column temperature (e.g., ±5 °C), and the organic content of the mobile phase (e.g., ±10%) nih.gov. The method is considered robust if the system suitability parameters, such as peak tailing and resolution, remain within acceptable limits, and the assay results are not significantly affected by these changes. For Pregabalin analysis, a study showed that in all deliberately varied conditions, the %RSD for the assay values was well within the acceptance limit of 2%, and the tailing factor for the Pregabalin peak was less than 1.5, indicating method robustness nih.gov.

Ruggedness Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days. This is often assessed as part of the intermediate precision study. The acceptance criteria are similar to those for precision, with the RSD between the results from the different conditions being within acceptable limits.

| Parameter Varied | Typical Variation | Acceptance Criteria | Reference |

|---|---|---|---|

| Flow Rate | ± 10% | %RSD ≤ 2.0% | nih.gov |

| Mobile Phase pH | ± 0.2 units | %RSD ≤ 2.0% | nih.gov |

| Mobile Phase Composition | ± 10% organic | %RSD ≤ 2.0% | nih.gov |

| Column Temperature | ± 5 °C | System suitability passes | - |

Impurity Profiling, Control, and Mitigation Strategies for Pregabalin Impurity 13

Identification of Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs) Related to Impurity 13

In the manufacturing of Pregabalin (B1679071), the level of any impurity is considered a critical quality attribute (CQA), as it can potentially impact the safety and efficacy of the final drug product. For Pregabalin impurity 13, the primary CQA is its concentration in the final API, which must be controlled within established limits.

Critical Process Parameters (CPPs) are manufacturing variables that can influence the CQAs. Identifying and controlling these parameters is essential to minimize the formation of Impurity 13. While specific CPPs for the formation of this impurity are not extensively detailed in publicly available literature, a thorough risk assessment would typically identify the following as potentially critical:

Reaction Temperature: The temperature at which the reaction leading to the formation of Pregabalin or its intermediates is carried out can significantly influence the rate of side reactions that may produce Impurity 13.

pH of the Reaction Mixture: The acidity or basicity of the reaction medium can affect the stability of reactants and intermediates, potentially leading to the formation of degradation products, including Impurity 13.

Quality of Raw Materials: The purity of starting materials and reagents is crucial. The presence of certain contaminants in the raw materials could act as precursors or catalysts for the formation of Impurity 13.

Reaction Time: The duration of the reaction can impact the extent of impurity formation. Prolonged reaction times may lead to an increase in the concentration of Impurity 13.

Stirring Speed: Inadequate mixing could result in localized temperature or concentration gradients, promoting the formation of impurities.

The relationship between these potential CPPs and the CQA (level of Impurity 13) is summarized in the table below.

| Critical Quality Attribute (CQA) | Potential Critical Process Parameters (CPPs) |

| Level of Pregabalin Impurity 13 | Reaction Temperature |

| pH of Reaction Mixture | |

| Quality of Raw Materials | |

| Reaction Time | |

| Stirring Speed |

Development and Implementation of Impurity Control Strategies During Manufacturing

A comprehensive control strategy is essential to ensure that the level of Pregabalin impurity 13 is consistently maintained below the acceptance criteria. This strategy encompasses process optimization, in-process controls, and purification techniques.

The primary goal of process optimization is to design a manufacturing process that is inherently robust and minimizes the formation of impurities. This can be achieved by systematically studying the impact of CPPs on the formation of Impurity 13. For instance, Design of Experiments (DoE) can be employed to understand the interactions between different process parameters and to identify the optimal operating ranges.

Based on general principles of chemical synthesis, the following optimization strategies could be considered:

Temperature Control: Maintaining a strict temperature range during the critical reaction steps can prevent side reactions that lead to the formation of Impurity 13.

pH Adjustment: Careful control of the pH throughout the process can help to maintain the stability of the desired product and minimize the degradation that could form Impurity 13.

Solvent Selection: The choice of solvent can influence reaction pathways and impurity profiles. Selecting a solvent system that disfavors the formation of Impurity 13 is a key optimization step.

Reagent Stoichiometry: Optimizing the ratio of reactants can maximize the yield of Pregabalin while minimizing the formation of by-products, including Impurity 13.

In-process controls (IPCs) are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure the final product meets its specifications. pharmatimesofficial.compharma-iq.com For Impurity 13, IPCs would involve sampling and testing at critical stages of the manufacturing process.

High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique for monitoring impurity levels during API production. neopharmlabs.com IPC specifications for Impurity 13 would be set at key intermediate stages to ensure that the process is under control and to identify any deviations early on.

An example of an IPC strategy is presented in the table below:

| Manufacturing Stage | In-Process Control Test | Specification |

| Post-critical reaction step | HPLC analysis for Impurity 13 | NMT 0.5% |

| Crude Pregabalin | HPLC analysis for Impurity 13 | NMT 0.2% |

| Final API | HPLC analysis for Impurity 13 | NMT 0.1% |

| (NMT: Not More Than) |

If process optimization and in-process controls are insufficient to reduce Impurity 13 to the desired level, purification steps are necessary. Several techniques can be employed for the removal of impurities from APIs. moravek.com

Crystallization: This is a common and effective method for purifying solid compounds. By carefully selecting the solvent and controlling the cooling profile, Pregabalin can be selectively crystallized, leaving Impurity 13 in the mother liquor.

Chromatography: Preparative chromatography techniques, such as flash chromatography or preparative HPLC, can be used to separate Impurity 13 from Pregabalin based on differences in their physical and chemical properties.

Extraction: Liquid-liquid extraction can be utilized to selectively remove impurities based on their differential solubility in immiscible solvents. atlanchimpharma.com

The choice of purification method depends on the properties of Impurity 13 and its concentration in the crude product.

Application of Quality by Design (QbD) Principles for Impurity 13 Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. iajps.com

A key element of the QbD approach is a thorough risk assessment to identify and evaluate factors that could impact product quality. qbdgroup.com For Impurity 13, a risk assessment would be conducted to understand the potential for its formation and accumulation throughout the manufacturing process.

A Failure Mode and Effects Analysis (FMEA) is a common tool used for this purpose. The FMEA would identify potential failure modes (e.g., temperature excursion, raw material variability), their potential effects (e.g., increased level of Impurity 13), and the severity of those effects. The risk associated with each failure mode is then ranked, and mitigation strategies are developed for high-risk items.

An abbreviated example of a risk assessment for Impurity 13 is shown in the table below:

| Process Step | Potential Failure Mode | Potential Effect | Severity | Occurrence | Detectability | Risk Priority Number (RPN) |

| Critical Reaction | Temperature deviation | Increased formation of Impurity 13 | High | Medium | High | High |

| Impure starting material | Carry-over and formation of Impurity 13 | High | Low | High | Medium | |

| Crystallization | Improper solvent ratio | Poor removal of Impurity 13 | High | Medium | Medium | High |

Based on the outcomes of the risk assessment, a control strategy is designed to mitigate the identified risks and ensure that the level of Pregabalin impurity 13 is consistently controlled within the specified limits, thereby ensuring the quality and safety of the final drug product.

Establishment of Design Space for Impurity 13 Mitigation

The formation of Pregabalin Impurity 13 is primarily a result of the Maillard reaction, a chemical reaction between the primary amine group of pregabalin and the reducing sugar lactose (B1674315), which is often used as a diluent in solid dosage forms. The establishment of a design space, a concept central to the Quality by Design (QbD) framework, is a systematic approach to understanding the manufacturing process and ensuring the consistent quality of the final product. A well-defined design space for the mitigation of Impurity 13 involves identifying and controlling the critical process parameters (CPPs) and critical material attributes (CMAs) that influence its formation.

Risk Assessment and Identification of Critical Factors:

A risk assessment, such as a Failure Mode and Effects Analysis (FMEA), is the first step in identifying the potential factors that could impact the formation of Pregabalin Impurity 13. Based on the understanding of the Maillard reaction, the following factors are considered critical:

Temperature: The Maillard reaction is known to be accelerated at elevated temperatures. Therefore, the temperature during manufacturing processes like drying, granulation, and storage is a critical parameter.

Moisture Content: Water acts as a solvent and facilitates the Maillard reaction. The moisture content of the raw materials (pregabalin and lactose) and the in-process materials is a critical factor.

pH: The rate of the Maillard reaction is influenced by the pH of the environment.

Excipient Grade: The grade of lactose used can influence the rate of impurity formation. For example, the presence of amorphous lactose may lead to a higher reaction rate compared to crystalline lactose.

Processing Time: The duration of exposure to elevated temperatures and moisture during manufacturing can impact the level of Impurity 13.

Design of Experiments (DoE) for Design Space Definition:

Once the critical factors are identified, a Design of Experiments (DoE) approach can be employed to systematically study their effects and interactions. A factorial or response surface methodology can be used to model the relationship between the input variables (CPPs and CMAs) and the critical quality attribute (CQA), which in this case is the level of Pregabalin Impurity 13.

The following interactive data table illustrates a hypothetical DoE study and its potential outcomes, which would form the basis for defining the design space.

| Experiment | Temperature (°C) | Moisture Content (%) | pH | Processing Time (hours) | Impurity 13 Level (%) |

| 1 | 40 | 2 | 5 | 2 | 0.05 |

| 2 | 60 | 2 | 5 | 2 | 0.15 |

| 3 | 40 | 5 | 5 | 2 | 0.10 |

| 4 | 60 | 5 | 5 | 2 | 0.25 |

| 5 | 40 | 2 | 7 | 4 | 0.08 |

| 6 | 60 | 2 | 7 | 4 | 0.20 |

| 7 | 40 | 5 | 7 | 4 | 0.18 |

| 8 | 60 | 5 | 7 | 4 | 0.35 |

Defining the Design Space:

The data from the DoE study would be used to generate a mathematical model that describes the relationship between the variables and the impurity level. This model would then be used to define the design space, which is the multidimensional combination of and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. For example, the design space could be defined as:

Temperature: NMT 50°C

Moisture Content: NMT 3%

pH: 4.5 - 6.0

Processing Time: NMT 3 hours

Operating within this defined design space would ensure that the level of Pregabalin Impurity 13 remains below the acceptable limit.

Reference Standard Characterization and Management for Pregabalin Impurity 13

A well-characterized reference standard is essential for the accurate identification and quantification of Pregabalin Impurity 13 during routine quality control testing. The reference standard serves as a benchmark against which the impurity in the drug product is measured.

Characterization of the Reference Standard:

The reference standard for Pregabalin Impurity 13 must be thoroughly characterized to confirm its identity, purity, and potency. A comprehensive Certificate of Analysis (CoA) should accompany the reference standard, providing data from various analytical techniques.

The following interactive data table summarizes the typical characterization data for a Pregabalin Impurity 13 reference standard.

| Analytical Technique | Specification | Result |

| Identification | ||

| ¹H NMR | Conforms to the structure of (S)-4-isobutyl-1-(((2S,3S,4S,5R)-2,3,4,5-tetrahydroxytetrahydro-2H-pyran-2-yl)methyl)pyrrolidin-2-one | Conforms |

| Mass Spectrometry (MS) | Molecular ion corresponding to the molecular weight of C₁₄H₂₅NO₆ (303.35 g/mol ) | Conforms |

| Infrared (IR) Spectroscopy | The IR spectrum corresponds to the reference spectrum | Conforms |

| Purity | ||

| High-Performance Liquid Chromatography (HPLC) | NLT 98.0% | 99.2% |

| Potency | ||

| Assay (by HPLC, on as-is basis) | 95.0% - 105.0% | 99.5% |

| Physical Properties | ||

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in water and methanol | Conforms |

Management of the Reference Standard:

Proper management of the reference standard is crucial to maintain its integrity and ensure its continued suitability for use. The management procedures should be in accordance with Good Manufacturing Practices (GMP) as outlined in guidelines such as ICH Q7.

Storage: The reference standard should be stored under controlled conditions to prevent degradation. This typically involves storage in a well-closed container, protected from light and moisture, at a specified temperature (e.g., 2-8°C).

Handling: The reference standard should be handled by trained personnel in a controlled laboratory environment to prevent contamination.

Retest Dating: A retest date should be established for the reference standard based on stability studies. The standard should be re-evaluated at regular intervals to ensure that it continues to meet the established specifications.

Documentation: All activities related to the receipt, storage, handling, and use of the reference standard should be meticulously documented. This includes a logbook to track the usage of the standard.

By establishing a robust design space for the mitigation of Pregabalin Impurity 13 and implementing a comprehensive management program for its reference standard, pharmaceutical manufacturers can ensure the consistent quality and safety of pregabalin-containing drug products.

Regulatory and Pharmacopoeial Compliance for Pregabalin Impurities

Interpretation and Application of ICH Q3A (R2) Guidelines for Impurities in New Drug Substances

The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. cwsabroad.com This guidance is essential for establishing acceptance criteria for impurities and ensuring that they are maintained at safe levels. The core principle of ICH Q3A(R2) is to control impurities that may arise during the manufacturing process and storage of the drug substance.

The guideline establishes thresholds for three key actions:

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

Identification Threshold: The level at which the structure of an impurity must be determined.

Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

These thresholds are not fixed values but are dependent on the maximum daily dose of the drug substance. ich.org For pregabalin (B1679071), with a maximum daily dose that can reach up to 600 mg, the corresponding thresholds from ICH Q3A(R2) would be applied. droracle.aifda.govmedscape.com

Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

TDI: Total Daily Intake

It is crucial for manufacturers to meticulously document and justify the levels of all impurities present in their pregabalin API, demonstrating control over the manufacturing process and ensuring patient safety.

Review of Relevant Pharmacopoeial Monographs for Pregabalin and Its Related Substances

Pharmacopoeias provide official standards for drugs and their acceptable level of impurities. For pregabalin, several major pharmacopoeias have established monographs that outline the specific tests and limits for related substances.

The United States Pharmacopeia-National Formulary (USP-NF) provides a monograph for pregabalin that includes tests for organic impurities. The USP specifies limits for known (specified) and unknown (unspecified) impurities. The monograph for pregabalin lists several related compounds that must be monitored. scribd.com While a comprehensive list of all specified impurities in the current USP-NF requires direct access to the monograph, it is standard practice for the monograph to detail the acceptance criteria for each named impurity and a general limit for any unspecified impurity.

The European Pharmacopoeia (Ph. Eur.) also has a detailed monograph for pregabalin which includes a section on related substances. merckmillipore.com The Ph. Eur. specifies several impurities by name, including Pregabalin Impurity A and Pregabalin Impurity B, and sets limits for these and any other detectable impurities. lgcstandards.com The monograph outlines the chromatographic methods to be used for the separation and quantification of these impurities. The reporting threshold in the Ph. Eur. monograph for pregabalin is set at 0.05%, with unspecified impurities generally limited to a maximum of 0.10%. gmp-compliance.org

British Pharmacopoeia (BP): The British Pharmacopoeia largely harmonizes with the European Pharmacopoeia. Therefore, the requirements for pregabalin impurities in the BP are expected to be similar to those in the Ph. Eur. pharmacopoeia.comcymitquimica.com The BP provides reference standards for pregabalin and its impurities to facilitate accurate testing. amsbiopharma.com

Japanese Pharmacopoeia (JP): The Japanese Pharmacopoeia (JP) also provides standards for drug quality. While specific details of the pregabalin monograph in the current JP require direct consultation, Japan is a member of the ICH, and its requirements for impurity control are generally aligned with ICH guidelines. synzeal.com

Establishing Reporting, Identification, and Qualification Thresholds for Pregabalin Impurity 13

"Pregabalin Impurity 13" has been identified as (S)-4-isobutyl-1-(((2S,3S,4S,5R)-2,3,4,5-tetrahydroxytetrahydro-2H-pyran-2-yl)methyl)pyrrolidin-2-one, with the CAS Number 466678-47-7. synzeal.comchemicea.com To establish the appropriate control thresholds for this specific impurity, its status as either a "specified" or "unspecified" impurity within the relevant pharmacopoeias is a critical factor.

If Pregabalin Impurity 13 is not explicitly listed as a specified impurity in the USP, Ph. Eur., or other relevant pharmacopoeias, it would be treated as an unspecified impurity. In this case, the thresholds for reporting, identification, and qualification would be determined based on the ICH Q3A(R2) guidelines and the maximum daily dose of pregabalin.

Given a maximum daily dose of pregabalin up to 600 mg/day, the following thresholds would apply to Pregabalin Impurity 13 if it is considered an unspecified impurity:

Reporting Threshold: 0.05%

Identification Threshold: 0.10%

Qualification Threshold: 0.15%

This means that any batch of pregabalin API containing Pregabalin Impurity 13 at a level of 0.05% or higher would need to have this impurity reported in the regulatory submission. If the level exceeds 0.10%, the manufacturer must confirm its chemical structure. Should the level surpass 0.15%, a comprehensive toxicological qualification would be necessary to demonstrate its safety at that concentration.

Documentation and Submission Requirements for Impurity Profiles to Regulatory Authorities

The submission of a comprehensive impurity profile is a mandatory component of a drug application to regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This documentation provides a complete picture of the impurities present in the drug substance and the measures taken to control them.

The submission package should include:

A list of all potential and actual impurities: This includes organic and inorganic impurities, as well as residual solvents. For each impurity, its origin (e.g., starting material, by-product, degradation product) should be described.

Analytical Procedures: Detailed descriptions of the analytical methods used to detect and quantify impurities must be provided. This includes validation data to demonstrate that the methods are accurate, precise, specific, and sensitive. fda.gov

Batch Analysis Data: Data from multiple batches of the drug substance should be presented to demonstrate the consistency of the impurity profile. This should include batches used in clinical and stability studies, as well as representative commercial-scale batches.

Justification of Specification Limits: The proposed acceptance criteria for each specified and unspecified impurity must be justified based on pharmacopoeial requirements, ICH guidelines, and batch data.

Structural Characterization: For any impurity present above the identification threshold, evidence of its chemical structure must be provided.

Qualification Studies: For any impurity present above the qualification threshold, a comprehensive report of the safety studies conducted must be included. This report should provide a clear rationale for the established safe level of the impurity.

Regulatory agencies scrutinize this information to ensure that the manufacturing process is well-controlled and that the drug substance is of high quality and safe for patient use. fda.gov

常见问题

Basic Research Questions

Q. How is Pregabalin Impurity 13 structurally identified and synthesized in laboratory settings?

- Methodological Answer : Structural identification employs spectroscopic techniques:

- IR spectroscopy : A sharp band at 1727 cm⁻¹ confirms the ester C=O group .

- NMR spectroscopy : Methyl groups (δ 0.83–0.90 ppm) and methylene protons adjacent to oxygen (δ 3.8 ppm) are diagnostic .

- Mass spectrometry : A protonated molecular ion at m/z 169.23 (C₉H₁₅NO₂) aligns with its molecular formula .

- Synthesis : React Pregabalin with isobutanol and thionyl chloride under controlled conditions to form the isobutyl ester derivative .

Q. What analytical techniques are essential for detecting Pregabalin Impurity 13 in bulk drug samples?

- Methodological Answer :

- HPLC with pre-column derivatization : Marfey’s reagent enables enantioselective separation of chiral impurities .

- LC-MS/MS : Detects trace levels (≤0.15%) as per ICH guidelines, with parent ions at m/z 160–216 .

- Validation parameters : Include specificity, linearity (R² ≥ 0.99), and accuracy (recovery 90–110%) to meet regulatory standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for Pregabalin Impurity 13 across studies?

- Methodological Answer : Cross-validate findings using orthogonal techniques:

- HRMS (High-Resolution MS) : Resolve ambiguities in molecular ion assignments .

- 2D-NMR (COSY, HSQC) : Clarify proton-proton correlations and carbon environments .

- Reference standards : Use synthesized impurity (CAS 916982-10-0) for direct spectral comparison .

Q. What experimental design considerations are critical for quantifying Pregabalin Impurity 13 under ICH guidelines?

- Methodological Answer :

- QbD (Quality by Design) : Optimize HPLC parameters (e.g., column type, pH) via factorial design to achieve resolution ≥2.0 between impurities .

- Forced degradation studies : Expose Pregabalin to heat, light, and acidic/alkaline conditions to simulate impurity formation pathways .

- Validation protocols : Include robustness testing (e.g., ±10% mobile phase variation) and stability-indicating assays .

Q. How do synthetic byproducts in Pregabalin manufacturing influence the formation of Impurity 13?

- Methodological Answer :

- Reaction monitoring : Track intermediates (e.g., 4-isobutylpyrrolidin-2-one) using in-situ FTIR to identify side reactions .

- Solvent interactions : Isobutanol, a common extraction solvent, reacts with Pregabalin to form ester derivatives under acidic conditions .

- Process optimization : Adjust reaction temperature (e.g., maintain <90°C) and solvent stoichiometry to minimize impurity yield .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in Impurity 13 levels?

- Methodological Answer :

- ANOVA : Compare impurity concentrations across ≥3 batches to assess process consistency .

- Control charts : Plot impurity levels against ICH thresholds (0.15% for known impurities) to identify outliers .

- Error analysis : Quantify systemic errors (e.g., pipetting inaccuracies) using %RSD calculations and adjust protocols accordingly .

Q. How can researchers ensure reproducibility in impurity synthesis and characterization?

- Methodological Answer :

- Detailed protocols : Document reaction conditions (e.g., −10°C to −5°C for bromine addition) and purification steps (e.g., recrystallization solvents) .

- Open data practices : Share raw spectral data (NMR, MS) in supplementary materials for independent verification .

- Collaborative validation : Partner with third-party labs to replicate synthesis and analytical results .

Regulatory and Ethical Compliance

Q. What are the ethical implications of omitting impurity data in preclinical studies?

- Methodological Answer :

- NIH guidelines : Require full disclosure of impurity profiles to ensure drug safety and replicability .

- IRB considerations : Disclose impurity-related risks (e.g., genotoxicity) in animal/human studies .

- Plagiarism checks : Use software (e.g., Turnitin) to prevent data misrepresentation in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。